molecular formula C14H28N2 B1267002 1,2-Ethanediamine, N,N'-dicyclohexyl- CAS No. 4013-98-3

1,2-Ethanediamine, N,N'-dicyclohexyl-

Cat. No. B1267002
CAS RN: 4013-98-3
M. Wt: 224.39 g/mol
InChI Key: JMRWVHXGVONXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07741478B2

Procedure details

To a chilled suspension of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (50 gm) in a mixture of tetrahydrofuran (250 ml) and water (31.5 ml), triethylamine (45 gm) was added drop-wise at 20±2° C. over 30-45 minutes. 2-mercaptobenzothiazolyl (Z)-(2-aminothiazol-4-yl)-2-(trityloxyimino)acetate (130 gm) was added to the clear solution and the resulting mixture was stirred at 32±2° C. for 4-6 hours. The reaction was monitored by HPLC. After the completion of reaction, THF was completely removed under vacuum at 28-30° C. To the concentrated mass, acetone (300 mL) was added and stirred at 30° C., 1:1 Hydrochloric acid (200 mL) was added and the temperature was raised to 63-64° C. At this temperature, it was refluxed for about 35 min and then cold acetone of 1.8 Liter dumped to the reaction mass to bring down the temperature to 30° C., EDTA (0.5 g) was added and stirred for 10 min at 30-35° C., pH of the solution was adjusted to 2.5 using Triethyl amine (100 mL) at 30-35° C. To the reaction mixture hot solution of N,N′-Dicyclohexylethylenediamine (DDA) 40.0 g in Isopropyl alcohol (100 mL) was added slowly to adjust the pH of the solution 5.5 and stirred for 1.0 hour at 30-35° C. The precipitated material was filtered, washed with acetone and dried under vacuum at ˜40° C. to get N,N′-Dicyclohexylethylenediamine salt of 7β-[2-(2-amino-4-thiazolyl)-2-(Z-hydroxyimino)acetamido]-3-vinyl-3-cephem-4-carboxylic acid. Step-ii
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
31.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[C:14](=[O:15])[N:4]2[C:5]([C:11]([OH:13])=[O:12])=[C:6]([CH:9]=[CH2:10])[CH2:7][S:8][C@H:3]12.[CH2:16](N(CC)CC)C.[NH2:23][C:24]1[S:25][CH:26]=[C:27](/[C:29](=[N:43]/[O:44]C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)/[C:30](O[C:33]2[C:38]3N=C(S)S[C:37]=3[CH:36]=[CH:35][CH:34]=2)=[O:31])[N:28]=1>O1CCCC1.O>[CH:5]1([NH:4][CH2:14][CH2:2][NH:1][CH:33]2[CH2:38][CH2:37][CH2:36][CH2:35][CH2:34]2)[CH2:6][CH2:9][CH2:10][CH2:16][CH2:11]1.[NH2:23][C:24]1[S:25][CH:26]=[C:27](/[C:29](=[N:43]/[OH:44])/[C:30]([NH:1][C@@H:2]2[C:14](=[O:15])[N:4]3[C:5]([C:11]([OH:13])=[O:12])=[C:6]([CH:9]=[CH2:10])[CH2:7][S:8][C@H:3]23)=[O:31])[N:28]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1[C@@H]2N(C(=C(CS2)C=C)C(=O)O)C1=O
Step Two
Name
Quantity
130 g
Type
reactant
Smiles
NC=1SC=C(N1)/C(/C(=O)OC1=CC=CC2=C1N=C(S2)S)=N/OC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
31.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32 (± 2) °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 32±2° C. for 4-6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise at 20±2° C. over 30-45 minutes
Duration
37.5 (± 7.5) min
CUSTOM
Type
CUSTOM
Details
was completely removed under vacuum at 28-30° C
ADDITION
Type
ADDITION
Details
To the concentrated mass, acetone (300 mL) was added
STIRRING
Type
STIRRING
Details
stirred at 30° C.
ADDITION
Type
ADDITION
Details
1:1 Hydrochloric acid (200 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 63-64° C
TEMPERATURE
Type
TEMPERATURE
Details
At this temperature, it was refluxed for about 35 min
Duration
35 min
CUSTOM
Type
CUSTOM
Details
to 30° C.
ADDITION
Type
ADDITION
Details
EDTA (0.5 g) was added
STIRRING
Type
STIRRING
Details
stirred for 10 min at 30-35° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was adjusted to 2.5 using Triethyl amine (100 mL) at 30-35° C
ADDITION
Type
ADDITION
Details
To the reaction mixture hot solution of N,N′-Dicyclohexylethylenediamine (DDA) 40.0 g in Isopropyl alcohol (100 mL) was added slowly
STIRRING
Type
STIRRING
Details
stirred for 1.0 hour at 30-35° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated material was filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried under vacuum at ˜40° C.

Outcomes

Product
Details
Reaction Time
5 (± 1) h
Name
Type
product
Smiles
C1(CCCCC1)NCCNC1CCCCC1
Name
Type
product
Smiles
NC=1SC=C(N1)/C(/C(=O)N[C@H]1[C@@H]2N(C(=C(CS2)C=C)C(=O)O)C1=O)=N/O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.